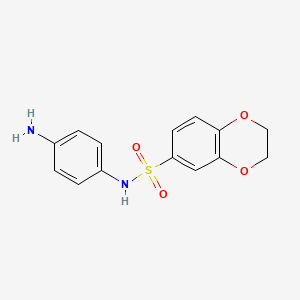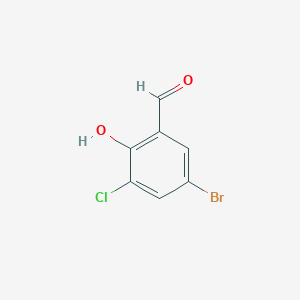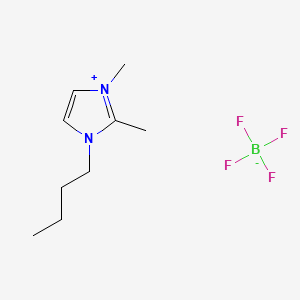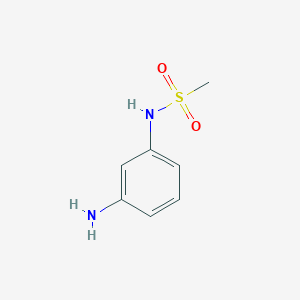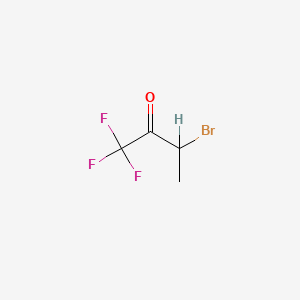
3-溴-1,1,1-三氟丁-2-酮
描述
3-Bromo-1,1,1-trifluorobutan-2-one is an organic compound with the molecular formula C4H4BrF3O and a molecular weight of 204.97 g/mol . It is a halogenated ketone, characterized by the presence of bromine and trifluoromethyl groups attached to a butanone backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
3-Bromo-1,1,1-trifluorobutan-2-one is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to introduce bromine and trifluoromethyl groups into target molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with antifungal, antibacterial, or anticancer properties.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
Target of Action
This compound is primarily used in proteomics research applications
Mode of Action
One study suggests that it may activate epoxide through hydrogen bonding interaction . The synergetic effect functioned by 3-Bromo-1,1,1-trifluorobutan-2-one and TBAI ensures the reaction proceeding effectively .
Biochemical Pathways
Given its potential role in activating epoxide , it may influence pathways involving epoxide intermediates
Action Environment
The action, efficacy, and stability of 3-Bromo-1,1,1-trifluorobutan-2-one can be influenced by various environmental factors. For instance, it is recommended to store the compound at 4° C . It has a boiling point of 93° C at 748 mmHg . These suggest that temperature can significantly affect its stability and efficacy.
生化分析
Biochemical Properties
3-Bromo-1,1,1-trifluorobutan-2-one plays a significant role in biochemical reactions due to its reactivity with thiol groups. It acts as a thiol-reactive trifluoromethyl probe, which allows it to interact with various enzymes, proteins, and other biomolecules . The compound’s ability to form covalent bonds with thiol groups makes it useful in studying protein function and enzyme activity. For instance, it can be used to label cysteine residues in proteins, providing insights into protein structure and function.
Cellular Effects
The effects of 3-Bromo-1,1,1-trifluorobutan-2-one on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Bromo-1,1,1-trifluorobutan-2-one has been shown to affect the activity of enzymes involved in redox reactions, leading to changes in cellular redox states . Additionally, it can modulate the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, 3-Bromo-1,1,1-trifluorobutan-2-one exerts its effects through covalent modification of thiol groups in proteins . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, the compound can inhibit thiol-containing enzymes by forming a covalent bond with the active site cysteine residue, thereby blocking substrate access. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1,1,1-trifluorobutan-2-one can change over time due to its stability and degradation properties. The compound is relatively stable when stored at 4°C, but it can degrade over time when exposed to higher temperatures or light . Long-term studies have shown that 3-Bromo-1,1,1-trifluorobutan-2-one can have sustained effects on cellular function, particularly in terms of redox balance and gene expression . The extent of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Bromo-1,1,1-trifluorobutan-2-one in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are likely due to the compound’s ability to disrupt redox balance and induce oxidative damage in cells.
Metabolic Pathways
3-Bromo-1,1,1-trifluorobutan-2-one is involved in various metabolic pathways, particularly those related to redox reactions and oxidative stress . The compound interacts with enzymes such as glutathione S-transferases and thioredoxin reductases, which play key roles in maintaining cellular redox balance. By modulating the activity of these enzymes, 3-Bromo-1,1,1-trifluorobutan-2-one can influence metabolic flux and alter the levels of key metabolites involved in redox homeostasis.
Transport and Distribution
Within cells and tissues, 3-Bromo-1,1,1-trifluorobutan-2-one is transported and distributed through interactions with various transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on the specific cell type and context. Once inside the cell, it can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Bromo-1,1,1-trifluorobutan-2-one is influenced by its chemical properties and interactions with cellular components . The compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or interactions with targeting signals. In these organelles, 3-Bromo-1,1,1-trifluorobutan-2-one can modulate the activity of key enzymes and proteins, thereby influencing cellular metabolism and function.
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluorobutan-2-one can be synthesized through various methods. One common synthetic route involves the bromination of 1,1,1-trifluorobutan-2-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-1,1,1-trifluorobutan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.
化学反应分析
Types of Reactions
3-Bromo-1,1,1-trifluorobutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in diethyl ether (Et2O).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid (CH3COOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 3-amino-1,1,1-trifluorobutan-2-one or 3-thio-1,1,1-trifluorobutan-2-one.
Reduction: Formation of 3-bromo-1,1,1-trifluorobutan-2-ol.
Oxidation: Formation of 3-bromo-1,1,1-trifluorobutanoic acid.
相似化合物的比较
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanone: Similar structure but with a shorter carbon chain.
1,1,1-Trifluoro-3-bromo-2-propanone: Another halogenated ketone with similar reactivity.
3-Bromo-1,1,1-trifluoropropane: A related compound with a different functional group.
Uniqueness
3-Bromo-1,1,1-trifluorobutan-2-one is unique due to its specific combination of bromine and trifluoromethyl groups attached to a butanone backbone. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
属性
IUPAC Name |
3-bromo-1,1,1-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O/c1-2(5)3(9)4(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGADWWPRDQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959147 | |
| Record name | 3-Bromo-1,1,1-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-01-4 | |
| Record name | 3-Bromo-1,1,1-trifluoro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-bromo-1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-1,1,1-trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1,1,1-trifluorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



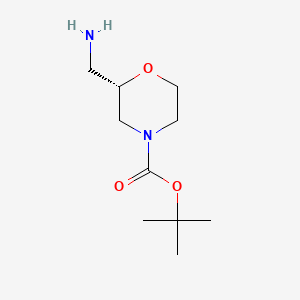

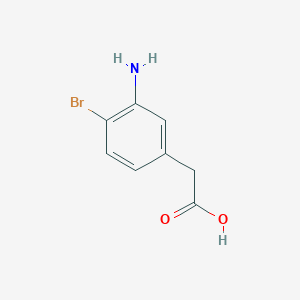
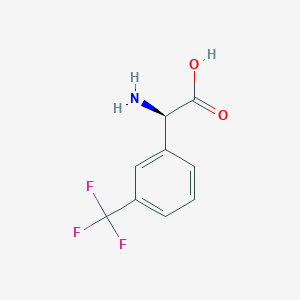
![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)
